REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]2(C(OCC)=O)[NH:17][C:16]([CH3:18])=[CH:15][S:14]2)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[OH-:24].[Na+].Cl.[CH2:27]([OH:29])C>>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:13]2[S:14][C:15]([C:27]([OH:29])=[O:24])=[C:16]([CH3:18])[N:17]=2)[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:1.2|
|
Name
|
Ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazolecarboxylate
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C1(SC=C(N1)C)C(=O)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After condensing the reaction mixture to 40 ml
|
Type
|
CUSTOM
|
Details
|
the precipitate which separated
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from an aqueous 50% ethanolic solution
|
Type
|
CUSTOM
|
Details
|
to obtain the product amounting to 8.3 g
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=1SC(=C(N1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |